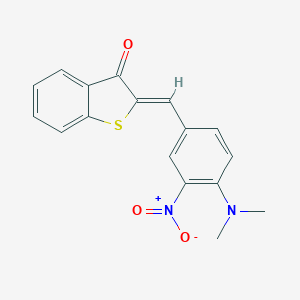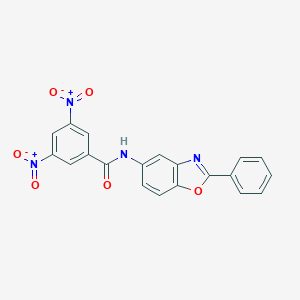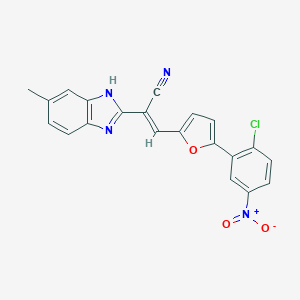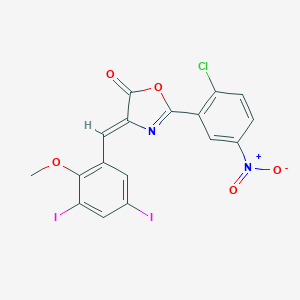![molecular formula C19H14N2O3 B391732 N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide CAS No. 304868-11-9](/img/structure/B391732.png)
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a fluorene backbone, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
The synthesis of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide typically involves a multi-step process. One common synthetic route includes the condensation of furan-2-carbaldehyde with 9-hydroxyfluorene-9-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring, especially in the presence of halogens or nitro groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it may induce apoptosis by disrupting mitochondrial function and activating caspase enzymes .
Comparación Con Compuestos Similares
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide can be compared with similar compounds such as:
N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide: This compound shares a similar furan ring but has a different backbone, leading to variations in its chemical reactivity and biological activity.
N-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide: This compound has a similar furan structure but differs in its functional groups, affecting its applications and properties.
The uniqueness of this compound lies in its combination of a furan ring with a fluorene backbone, which imparts distinct electronic and steric properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
304868-11-9 |
|---|---|
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3g/mol |
Nombre IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-9-hydroxyfluorene-9-carboxamide |
InChI |
InChI=1S/C19H14N2O3/c22-18(21-20-12-13-6-5-11-24-13)19(23)16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,23H,(H,21,22)/b20-12+ |
Clave InChI |
ZUUWUFTYGYTLAT-UDWIEESQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)N/N=C/C4=CC=CO4)O |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN=CC4=CC=CO4)O |
Solubilidad |
35.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-, methyl ester](/img/structure/B391652.png)
![4-{[(5-{2-chloro-4-nitrophenyl}-2-furyl)methylene]amino}-4H-1,2,4-triazole](/img/structure/B391653.png)
![3-(3-bromophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B391658.png)
![2,6-bis{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyridine](/img/structure/B391659.png)
![4-(2-Fluorophenyl)-6-(2-thienyl)-2-[(2,2,2-trifluoroethyl)sulfanyl]nicotinonitrile](/img/structure/B391660.png)
![2-({[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-4,6-dichlorophenol](/img/structure/B391662.png)
![4-[(3,4-DIHYDROXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B391663.png)
![2,4-diiodo-6-{[(2-phenyl-1H-benzimidazol-5-yl)imino]methyl}phenol](/img/structure/B391664.png)

![3-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B391667.png)
![3-{[(5-{2-Chloro-5-nitrophenyl}-2-furyl)methylene]amino}-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B391668.png)



